molecular formula C15H19N5OS B5572291 N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide

N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide

Cat. No. B5572291
M. Wt: 317.4 g/mol
InChI Key: LWUJGZMZIRVTHM-UHFFFAOYSA-N
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Description

N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide, also known as THAL-SNS-032, is a small molecule inhibitor that has been extensively studied in recent years. It has shown promising results in various scientific research applications and has the potential to be used in the treatment of various diseases.

Scientific Research Applications

Synthetic Approaches and Heterocyclic Derivatives

Research in synthetic chemistry has explored various synthetic approaches and applications of compounds structurally related to N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide. For example, El-Meligie et al. (2020) demonstrated versatile synthetic routes to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives using 3-amino-4-cyano-2-thiophenecarboxamides as synthons, which could be relevant to the synthesis and functional exploration of this compound derivatives (El-Meligie, Khalil, El‐Nassan, & Ibraheem, 2020).

Antimicrobial and Antistaphylococcal Activity

The antimicrobial potential of related compounds has been a significant area of research. For instance, Kostenko et al. (2008) synthesized a series of 3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ones, demonstrating their antistaphylococcal activity, hinting at the potential antimicrobial applications of this compound (Kostenko, Kaigorodova, Serdyuchenko, Terekhov, & Konyushkin, 2008).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds incorporating thiophene and pyrimidine moieties has been explored extensively. Hassaneen et al. (2003) reported on the synthesis of polyfunctional fused heterocyclic compounds via indene‐1,3‐diones, which could provide insights into the chemical behavior and reactivity of this compound (Hassaneen, Abdallah, Abdelhadi, Hassaneen, & Pagni, 2003).

Anticancer and Anti-inflammatory Applications

Research has also delved into the potential anticancer and anti-inflammatory applications of related compounds. Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, assessing their anticancer and anti-5-lipoxygenase activities, suggesting possible therapeutic applications for structurally similar compounds like this compound (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Many compounds containing pyrrolidine, pyrimidine, and thiophene rings have been found to have biological activity, but the exact mechanism of action would need to be determined through further study .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its mechanism of action, and evaluation of its potential applications in medicine or other fields .

properties

IUPAC Name

N-[2-[(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5OS/c21-15(12-4-3-9-22-12)17-6-5-16-13-10-14(19-11-18-13)20-7-1-2-8-20/h3-4,9-11H,1-2,5-8H2,(H,17,21)(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUJGZMZIRVTHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)NCCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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